molecular formula C5H8N2S B055838 N-Methyl-1-(thiazol-4-yl)methanamine CAS No. 120739-94-8

N-Methyl-1-(thiazol-4-yl)methanamine

Cat. No. B055838
CAS RN: 120739-94-8
M. Wt: 128.2 g/mol
InChI Key: AIUGQZIAOAZYCW-UHFFFAOYSA-N
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Description

“N-Methyl-1-(thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H8N2S . It is also known by other names such as “METHYL-THIAZOL-4-YLMETHYL-AMINE” and "methyl (1,3-thiazol-4-ylmethyl)amine" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of certain compounds with appropriate alkyl halide using n-BuLi as the base has been shown to afford the corresponding 5-alkylated compounds in excellent yields .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(thiazol-4-yl)methanamine” consists of a thiazole ring attached to a methylamine group . The InChI representation of the molecule is InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 . The canonical SMILES representation is CNCC1=CSC=N1 .


Physical And Chemical Properties Analysis

“N-Methyl-1-(thiazol-4-yl)methanamine” has a molecular weight of 128.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 128.04081944 g/mol . The topological polar surface area is 53.2 Ų . The heavy atom count is 8 .

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives, including N-Methyl-1-(thiazol-4-yl)methanamine, have been found to exhibit diverse biological activities . They have been used in the development of various drugs, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Antioxidant Applications

Thiazole compounds have been found to act as antioxidants . This makes them useful in the development of drugs and supplements designed to combat oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antimicrobial Applications

Thiazole compounds, including N-Methyl-1-(thiazol-4-yl)methanamine, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Applications

Thiazole compounds have been found to exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .

Antiviral Applications

Thiazole compounds have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs .

Neuroprotective Applications

Thiazole compounds have been found to exhibit neuroprotective activity . This makes them potential candidates for the development of new neuroprotective drugs .

Antitumor and Cytotoxic Applications

Thiazole compounds have been found to exhibit antitumor and cytotoxic activity . This makes them potential candidates for the development of new antitumor and cytotoxic drugs .

Mechanism of Action

Target of Action

N-Methyl-1-(thiazol-4-yl)methanamine, also known as N-methyl-1-(1,3-thiazol-4-yl)methanamine, is a synthetic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between N-Methyl-1-(thiazol-4-yl)methanamine and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by N-Methyl-1-(thiazol-4-yl)methanamine and their downstream effects require further investigation.

Result of Action

Given the diverse biological activities of thiazole derivatives , it is likely that N-Methyl-1-(thiazol-4-yl)methanamine may have multiple effects at the molecular and cellular levels

properties

IUPAC Name

N-methyl-1-(1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGQZIAOAZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625701
Record name N-Methyl-1-(1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120739-94-8
Record name N-Methyl-1-(1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(1,3-thiazol-4-ylmethyl)amine
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